H-9 Dihydrochlorid

Übersicht

Beschreibung

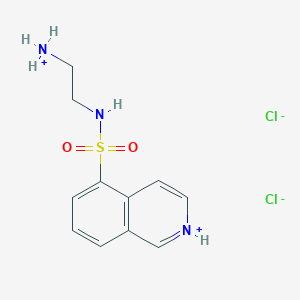

H-9 Dihydrochloride is a protein kinase inhibitor . Its chemical structure consists of C₁₁H₁₅Cl₂N₃O₂S . Protein kinases play crucial roles in cellular signaling, regulating processes like cell growth, differentiation, and metabolism.

Wissenschaftliche Forschungsanwendungen

H-9-Dihydrochlorid findet Anwendung in:

Studien zur zellulären Signalübertragung: Die Hemmung von Proteinkinasen hilft, Signalwege zu analysieren.

Neurowissenschaft: Untersuchung der neuronalen Funktion und der Neurotransmitterwege.

Krebsforschung: Untersuchung der abnormen Kinaseaktivität in Krebszellen.

Arzneimittelentwicklung: Screening potenzieller Kinaseinhibitoren.

5. Wirkmechanismus

H-9-Dihydrochlorid übt seine Wirkung wahrscheinlich durch die Hemmung von Proteinkinasen aus, einschließlich PKA (Proteinkinase A). Es stört Phosphorylierungsereignisse und unterbricht nachgeschaltete Signalkaskaden. Spezifische molekulare Zielstrukturen und Pfade erfordern weitere Untersuchungen.

Wirkmechanismus

Target of Action

H-9 dihydrochloride is primarily a protein kinase A (PKA) inhibitor . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses such as gene transcription, cell growth, and apoptosis .

Mode of Action

H-9 dihydrochloride interacts with its target, PKA, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by PKA, leading to changes in cellular responses .

Biochemical Pathways

The primary biochemical pathway affected by H-9 dihydrochloride is the cAMP signaling pathway . By inhibiting PKA, H-9 dihydrochloride disrupts the normal functioning of this pathway, which can affect various downstream effects such as gene transcription, cell growth, and apoptosis .

Result of Action

H-9 dihydrochloride’s inhibition of PKA leads to a significant reduction in the excitatory response to 5-HT . It also has a direct effect on pharyngeal activity . Furthermore, H-9 dihydrochloride inhibits signal transduction and cell growth in epidermal growth factor (EGF)-dependent epithelial cell lines .

Biochemische Analyse

Biochemical Properties

H-9 dihydrochloride interacts with several enzymes and proteins. It is known to inhibit more effectively cyclic nucleotide-dependent protein kinases than other kinases . It also significantly reduces the excitatory response to 5-HT . These interactions underline the role of H-9 dihydrochloride in biochemical reactions.

Cellular Effects

H-9 dihydrochloride has a direct effect on pharyngeal activity . It also inhibits signal-transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines . These effects highlight the influence of H-9 dihydrochloride on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of H-9 dihydrochloride involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression .

Metabolic Pathways

H-9 dihydrochloride is involved in several metabolic pathways, particularly those involving protein kinases

Vorbereitungsmethoden

H-9 Dihydrochloride can be synthesized using various methods. Although specific synthetic routes are not widely documented, it is available commercially. Industrial production methods likely involve efficient chemical synthesis to achieve high purity.

Analyse Chemischer Reaktionen

H-9-Dihydrochlorid durchläuft Reaktionen, die typisch für Protein-Kinase-Inhibitoren sind:

Oxidation: Es kann unter bestimmten Bedingungen anfällig für Oxidation sein.

Reduktion: Reduktionsreaktionen könnten seine funktionellen Gruppen verändern.

Substitution: Halogenatome (wie Chlor) können substituiert werden. Übliche Reagenzien sind Reduktionsmittel (z. B. Natriumborhydrid), Halogenierungsmittel (z. B. Thionylchlorid) und organische Lösungsmittel (z. B. Dichlormethan). Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.

Vergleich Mit ähnlichen Verbindungen

H-9-Dihydrochlorid weist Ähnlichkeiten mit anderen Kinaseinhibitoren auf, wie z. B. H8-Dihydrochlorid und H7. seine einzigartigen Merkmale heben es hervor. Zu ähnlichen Verbindungen gehören Staurosporin, H89 und KT5720 .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLCYSFLYMHCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

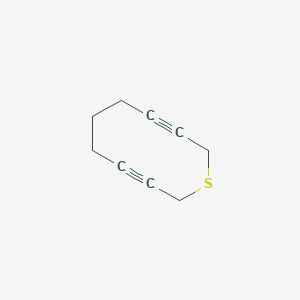

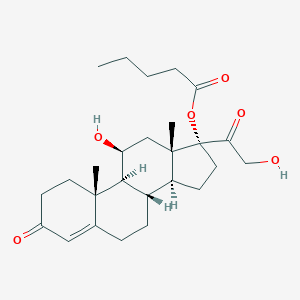

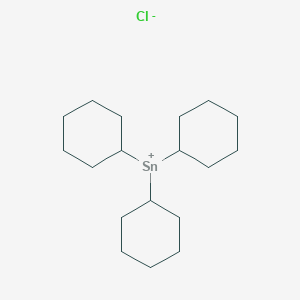

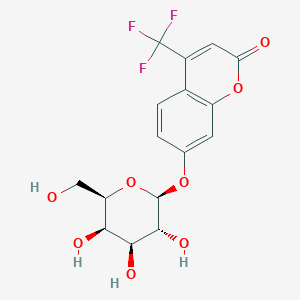

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)

![(3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester](/img/structure/B44178.png)